[2-(2,4-Dichlorophenoxy)ethyl](4-methylphenyl)oxo-lambda~4~-sulfane
Description
The compound 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane (CAS 339010-90-1), also referred to as 2-(2,4-dichlorophenoxy)ethyl 4-methylphenyl sulfoxide, is a sulfoxide derivative characterized by a central sulfur atom bonded to an oxygen atom (oxo-lambda~4~-sulfane group), a 2,4-dichlorophenoxyethyl chain, and a 4-methylphenyl substituent . Its molecular formula is C₁₅H₁₃Cl₂O₂S, with a molecular weight of 343.24 g/mol. The sulfoxide functional group imparts moderate polarity, influencing solubility and reactivity. The dichlorophenoxy and methylphenyl moieties enhance lipophilicity, as reflected in its predicted logP (~3.5–4.0).
Properties
IUPAC Name |
2,4-dichloro-1-[2-(4-methylphenyl)sulfinylethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2S/c1-11-2-5-13(6-3-11)20(18)9-8-19-15-7-4-12(16)10-14(15)17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLISDFVIAMHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-methylphenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfide forms.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2,4-Dichlorophenoxy)ethyl(4-methylphenyl)oxo-lambda~4~-sulfane exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that derivatives of this compound displayed cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were reported at approximately 10 µM for MCF-7 and 15 µM for HT-29 cells, indicating potent inhibitory effects on cell growth.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial growth, making them candidates for developing new antibacterial agents.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of related sulfoxides. The compound may reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
Pesticide Development
The dichlorophenoxy group in the compound is reminiscent of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. This compound could be explored as a new herbicide or pesticide formulation due to its structural similarities and potential efficacy against specific plant pathogens.
Research Findings
A series of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:
- Pharmacokinetics : Preliminary data indicate favorable absorption characteristics with bioavailability exceeding 70% in rat models.
- Toxicity Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy and methylphenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with four analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | logP | Applications/Notes |
|---|---|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane (Target) | C₁₅H₁₃Cl₂O₂S | 343.24 | Sulfoxide (S=O) | 2,4-Dichlorophenoxy, 4-methylphenyl | ~3.8 | Intermediate in agrochemical synthesis |
| 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide | C₁₅H₁₃Cl₂NO₂ | 310.18 | Acetamide (NHCO) | 2,4-Dichlorophenoxy, 4-methylphenyl | 4.486 | Herbicide precursor; higher logP |
| (2,4-Dichlorophenyl)methanesulfonyl chloride | C₇H₅Cl₂O₂S | 239.09 | Sulfonyl chloride (SO₂Cl) | 2,4-Dichlorophenyl | N/A | Reactive intermediate for sulfonamides |
| 2-[[3-(4-Chlorophenyl)-4-oxo-thienopyrimidinyl]sulfanyl]-N-(4-methylphenyl)acetamide | C₂₁H₁₆ClN₃O₂S₂ | 465.96 | Thioether (S-), acetamide, heterocycle | 4-Chlorophenyl, thienopyrimidinone | ~3.2 | Pharmacological screening candidate |
| ({[2-(tert-Butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda~6~-sulfane | C₁₅H₂₃N₃O₄S₂ | 397.49 | Sulfone (SO₂), urea | 4-Methylphenyl, tert-butylsulfanyl | N/A | Specialty polymer additive |
Key Observations:
Functional Group Influence :
- The sulfoxide group in the target compound offers intermediate polarity between thioethers (e.g., thioether in ) and sulfones/sulfonyl chlorides (e.g., ). This affects solubility and reactivity in synthetic pathways.
- Acetamide () and urea () groups enhance hydrogen-bonding capacity, impacting biological activity and crystallinity.
4-Methylphenyl substituents (present in target, ) improve stability but may reduce water solubility.
logP Trends :
- The target compound’s logP (~3.8) is lower than the acetamide analog (logP 4.486, ) due to the sulfoxide’s polarity. Thioether-containing compounds (e.g., ) exhibit similar logP values.
Biological Activity
2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane, commonly referred to as 2,4-D methyl sulfone, is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article explores its biological activity, focusing on its effects on human health and ecological systems.
Chemical Structure and Properties
- Chemical Formula: C₁₅H₁₄Cl₂O₂S
- CAS Number: 339010-90-1
- Molecular Weight: 329.24 g/mol
The compound features a dichlorophenoxy group, which is characteristic of herbicides like 2,4-D, and a sulfone moiety that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to the following areas:
1. Herbicidal Properties
The compound exhibits herbicidal activity similar to that of 2,4-D, which is widely used in agriculture. The mechanism involves the disruption of plant growth by mimicking auxins (plant hormones), leading to uncontrolled growth and eventual plant death.
2. Toxicological Effects
Research indicates that exposure to compounds related to 2,4-D can lead to several health effects in humans and animals:
- Hematological Effects: Animal studies have shown decreases in platelet counts and changes in erythrocyte profiles after exposure to 2,4-D derivatives .
- Renal Toxicity: Case reports suggest kidney damage following high doses of 2,4-D products. Animal studies corroborate these findings with observed renal histopathological changes .
- Endocrine Disruption: Limited data indicate potential adverse effects on thyroid function, with decreased levels of triiodothyronine (T3) and thyroxine (T4) noted in animal studies .
Case Studies
- Hematological Changes in Rats:
| Dose (mg/kg/day) | Platelet Count (x10^3/µL) | Erythrocyte Count (x10^6/µL) | Hematocrit (%) |
|---|---|---|---|
| Control | 300 | 7.5 | 45 |
| 9.24 | 290 | 7.3 | 44 |
| 28.4 | 250 | 6.5 | 40 |
| 76.6 | 200 | 5.8 | 35 |
- Renal Histopathology:
Ecotoxicological Studies
The ecological impact of 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane has been evaluated through various studies focusing on aquatic organisms and soil microbiota:
- Aquatic Toxicity: Studies indicate that high concentrations can adversely affect fish and amphibian populations by disrupting endocrine functions .
- Soil Microbial Activity: The compound has been shown to alter microbial community structures in soil ecosystems, potentially affecting nutrient cycling and soil health .
Q & A
Basic: What experimental methods are recommended for structural characterization of 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry. For example, SC-XRD at 100 K with R-factor optimization (e.g., R = 0.035) ensures high-resolution structural data .
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR to identify proton environments (e.g., δ 7.40 ppm for aromatic protons in dichlorophenoxy groups) and ¹³C-NMR to confirm carbonyl and sulfane linkages. Multiplicity patterns in 2D-NMR (COSY, HSQC) resolve coupling interactions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., exact mass ± 3 ppm error) and fragmentation pathways .
Basic: What are effective synthetic routes for preparing 2-(2,4-Dichlorophenoxy)ethyloxo-lambda~4~-sulfane?
Answer:
Key synthetic strategies include:
- Ester Saponification: Hydrolyze precursors like ethyl 2-(2,4-dichlorophenoxy)propanoate using KOH in aqueous ethanol (64% yield), followed by purification via acid precipitation .
- Coupling Reactions: React sulfane intermediates with 4-methylphenyl groups under anhydrous conditions. For example, use dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF) .
- Thiocyanate Functionalization: Introduce sulfur via thiocyanate substitution, as demonstrated in analogous thiocyanate ester syntheses .
Advanced: How can researchers optimize reaction yields and mitigate side-product formation during synthesis?
Answer:
- Temperature Control: Maintain reactions at 0–5°C during thiocyanate coupling to minimize sulfoxide byproducts .
- Catalytic Additives: Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in esterification steps .
- Chromatographic Purification: Employ gradient elution (e.g., hexane:EtOAc 1:1) to isolate target compounds from impurities like unreacted dichlorophenoxy precursors .
Analytical: How should researchers resolve contradictions in purity assessments between HPLC and NMR data?
Answer:
- Multi-Method Validation: Combine reversed-phase HPLC (C18 column, UV detection at 254 nm) with quantitative ¹H-NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) .
- Impurity Profiling: Reference certified standards (e.g., EP impurity guidelines) to identify and quantify byproducts such as hydrolyzed dichlorophenoxy derivatives .
- Mass Balance Analysis: Cross-validate purity by comparing theoretical vs. experimental yields after purification .
Biological: What methodologies are appropriate for assessing the bioactivity of this compound?
Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination) against Pseudomonas aeruginosa or Staphylococcus aureus, referencing phenoxyacetamide inhibitors as positive controls .
- Cytotoxicity Screening: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, comparing against fluorophenyl analogs .
- Enzyme Inhibition Studies: Test inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) using spectrophotometric assays .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Answer:
- Substituent Modulation: Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity .
- Stereochemical Optimization: Synthesize enantiomers (e.g., R vs. S configurations) and compare bioactivity using chiral HPLC separation .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on the oxo-sulfane moiety’s hydrogen-bonding potential .
Analytical: What advanced techniques can identify degradation products under environmental conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to UV light (300–400 nm) and analyze photodegradants via LC-MS/MS .
- Hydrolytic Studies: Reflux in buffered solutions (pH 3–10) and monitor cleavage products (e.g., 2,4-dichlorophenol) using GC-MS .
- Oxidative Stress Analysis: Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative degradation and characterize radicals via EPR spectroscopy .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity and toxicity?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., sulfane oxidation to sulfoxide) .
- ADMET Prediction: Use QSAR models (e.g., ADMETlab 2.0) to estimate bioavailability, hepatic toxicity, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate membrane permeability in lipid bilayers to assess blood-brain barrier penetration .
Methodological: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as dichlorophenoxy derivatives are irritants .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile thiocyanate intermediates .
- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal and segregate halogenated waste .
Advanced: How can researchers address challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times for esterification steps .
- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported DMAP) to enhance reusability in coupling reactions .
- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy to maintain quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
